molecular formula C12H14O2 B3053753 2,6-Xylyl methacrylate CAS No. 55879-73-7

2,6-Xylyl methacrylate

Cat. No.: B3053753
CAS No.: 55879-73-7
M. Wt: 190.24 g/mol
InChI Key: UWDKOKUSUKKWOT-UHFFFAOYSA-N
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Description

2,6-Xylyl methacrylate, also known as 2,6-dimethylphenyl 2-methylprop-2-enoate, is an organic compound with the molecular formula C12H14O2. It is a methacrylate ester derived from methacrylic acid and 2,6-dimethylphenol. This compound is known for its applications in polymer chemistry and material science due to its ability to form polymers with desirable properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,6-Xylyl methacrylate can be synthesized through the esterification of methacrylic acid with 2,6-dimethylphenol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions with the removal of water to drive the reaction to completion.

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous processes where methacrylic acid and 2,6-dimethylphenol are fed into a reactor along with a suitable catalyst. The reaction mixture is then subjected to distillation to separate the desired ester from by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions: 2,6-Xylyl methacrylate undergoes various chemical reactions, including:

    Polymerization: It can polymerize to form poly(this compound), which is used in coatings and adhesives.

    Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze back to methacrylic acid and 2,6-dimethylphenol.

    Transesterification: It can react with other alcohols to form different methacrylate esters.

Common Reagents and Conditions:

    Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under conditions of heat or UV light.

    Hydrolysis: Acidic or basic conditions with water.

    Transesterification: Catalysts such as titanium alkoxides or tin compounds.

Major Products:

    Polymerization: Poly(this compound)

    Hydrolysis: Methacrylic acid and 2,6-dimethylphenol

    Transesterification: Various methacrylate esters

Scientific Research Applications

2,6-Xylyl methacrylate has a wide range of applications in scientific research:

    Polymer Chemistry: Used to synthesize polymers with specific properties for coatings, adhesives, and sealants.

    Material Science: Utilized in the development of advanced materials with enhanced mechanical and thermal properties.

    Biomedical Applications: Investigated for use in drug delivery systems and medical devices due to its biocompatibility.

    Industrial Applications: Employed in the production of specialty plastics and resins.

Mechanism of Action

The primary mechanism of action for 2,6-xylyl methacrylate involves its ability to undergo polymerization. The vinyl group in the methacrylate moiety is highly reactive and can form long polymer chains through free radical polymerization. This process is initiated by free radicals generated from initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. The resulting polymers exhibit properties such as high strength, flexibility, and resistance to environmental degradation.

Comparison with Similar Compounds

    Methyl methacrylate: A widely used methacrylate ester with similar polymerization properties but different physical properties.

    Ethyl methacrylate: Another methacrylate ester with slightly different reactivity and applications.

    Butyl methacrylate: Known for its use in flexible and impact-resistant polymers.

Uniqueness: 2,6-Xylyl methacrylate is unique due to the presence of the 2,6-dimethylphenyl group, which imparts specific steric and electronic effects. These effects influence the polymerization behavior and the properties of the resulting polymers, making them suitable for specialized applications where other methacrylate esters may not perform as well.

Properties

IUPAC Name

(2,6-dimethylphenyl) 2-methylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-8(2)12(13)14-11-9(3)6-5-7-10(11)4/h5-7H,1H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWDKOKUSUKKWOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OC(=O)C(=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50204475
Record name 2,6-Xylyl methacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50204475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55879-73-7
Record name 2-Propenoic acid, 2-methyl-, 2,6-dimethylphenyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55879-73-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Xylyl methacrylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055879737
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-Xylyl methacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50204475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-xylyl methacrylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.054.415
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,6-XYLYL METHACRYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EUC3JV0O9Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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